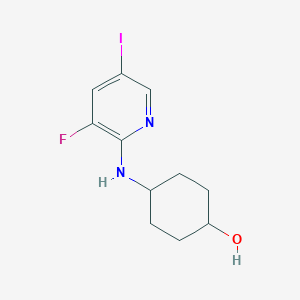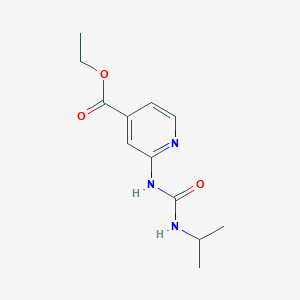![molecular formula C12H10ClN5O B8296242 6-chloro-N-(3,5-dimethyl-4-isoxazolyl)-Pyrido[3,2-d]pyrimidin-4-amine](/img/structure/B8296242.png)
6-chloro-N-(3,5-dimethyl-4-isoxazolyl)-Pyrido[3,2-d]pyrimidin-4-amine
Descripción general
Descripción
6-chloro-N-(3,5-dimethyl-4-isoxazolyl)-Pyrido[3,2-d]pyrimidin-4-amine is a heterocyclic compound that features a pyrido[3,2-d]pyrimidine core fused with an isoxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(3,5-dimethyl-4-isoxazolyl)-Pyrido[3,2-d]pyrimidin-4-amine typically involves the following steps:
Formation of the Pyrido[3,2-d]pyrimidine Core: This can be achieved through the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (around 250°C) in a mixture of diphenyl oxide and biphenyl.
Introduction of the Chlorine Atom: Chlorination of the pyrido[3,2-d]pyrimidine core can be performed using reagents such as phosphorus oxychloride (POCl3) under reflux conditions.
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving 3,5-dimethylisoxazole precursors.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to maintain high temperatures and efficient mixing, as well as employing automated systems for precise reagent addition and reaction monitoring.
Análisis De Reacciones Químicas
Types of Reactions
6-chloro-N-(3,5-dimethyl-4-isoxazolyl)-Pyrido[3,2-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrido[3,2-d]pyrimidine core can be substituted with different nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, particularly involving the isoxazole ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Major Products
Substitution Reactions: Products include various substituted derivatives of the original compound, depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the isoxazole ring.
Aplicaciones Científicas De Investigación
6-chloro-N-(3,5-dimethyl-4-isoxazolyl)-Pyrido[3,2-d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for developing new drugs with potential anticancer, antimicrobial, and anti-inflammatory properties.
Biological Studies: The compound is used in studying various biological pathways and molecular targets, such as kinases and receptors.
Chemical Biology: It is employed in chemical biology for probing cellular processes and identifying new therapeutic targets.
Industrial Applications: The compound can be used in the synthesis of other complex molecules and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 6-chloro-N-(3,5-dimethyl-4-isoxazolyl)-Pyrido[3,2-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as kinases and receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their function and affecting downstream signaling pathways . This inhibition can lead to various therapeutic effects, such as reducing inflammation or inhibiting cancer cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: This compound shares a similar pyrido[2,3-d]pyrimidine core but lacks the isoxazole ring.
6-Bromopyrido[2,3-d]pyrimidin-4-yl derivatives: These compounds have a bromine atom instead of chlorine and may exhibit different reactivity and biological activity.
Uniqueness
6-chloro-N-(3,5-dimethyl-4-isoxazolyl)-Pyrido[3,2-d]pyrimidin-4-amine is unique due to the presence of both the pyrido[3,2-d]pyrimidine core and the isoxazole ring, which confer distinct chemical and biological properties. This combination allows for versatile chemical modifications and potential therapeutic applications .
Propiedades
Fórmula molecular |
C12H10ClN5O |
|---|---|
Peso molecular |
275.69 g/mol |
Nombre IUPAC |
N-(6-chloropyrido[3,2-d]pyrimidin-4-yl)-3,5-dimethyl-1,2-oxazol-4-amine |
InChI |
InChI=1S/C12H10ClN5O/c1-6-10(7(2)19-18-6)17-12-11-8(14-5-15-12)3-4-9(13)16-11/h3-5H,1-2H3,(H,14,15,17) |
Clave InChI |
ONAGNMGNQSPUKH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NO1)C)NC2=NC=NC3=C2N=C(C=C3)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


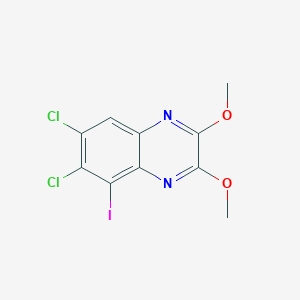

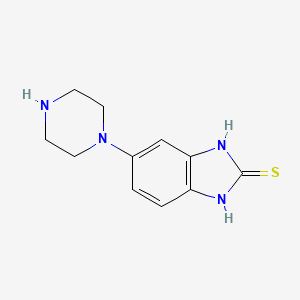
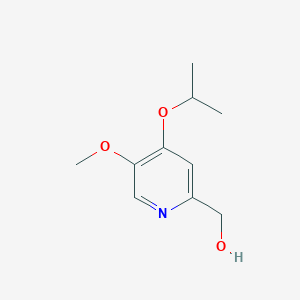
![8-methyl-4-oxo-4,5,6,8-tetrahydro-3H-pyrido[3,4-d]pyrimidine-7-carboxylic acid tert-butyl ester](/img/structure/B8296223.png)
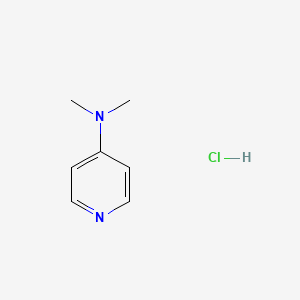
![Ethanol, 2-[2-(benzoyloxy)ethoxy]-, methanesulfonate](/img/structure/B8296226.png)
![6-Chloro-2,5-diamino-4-[(2-hydroxyethyl)amino]pyrimidine](/img/structure/B8296234.png)
